
Norbornylmethylketon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbornylmethylketon, also known as NMBK, is a chemical compound used in scientific research for its ability to inhibit enzymes and modify proteins. This compound has been studied extensively for its potential applications in drug development, biochemistry, and molecular biology. In
Aplicaciones Científicas De Investigación
Plant Growth and Physiology
Norbornyl compounds, including derivatives like norbornylmethylketon, have been explored for their role in plant growth and physiology. They are used as plant growth retardants in agriculture and horticulture, offering insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols. These compounds provide a deeper understanding of cellular processes such as cell division, elongation, and senescence in plants (Grossmann, 1990).
Chemical Structure and Reactivity
Studies have shown that norbornyl derivatives, including norbornylmethylketon, exhibit unique chemical structures and reactivity. For instance, the structure of the 2-norbornyl cation, which is closely related to norbornylmethylketon, can be perturbed towards different geometries through noncovalent interactions. This finding is significant for understanding cationic species in biocatalytic processes (Hong & Tantillo, 2007).
Organic Synthesis
Norbornylmethylketon and its derivatives are also pivotal in organic synthesis. They are used in creating complex molecules, including cyclohexanoid building blocks and iminocyclitols, which have applications in medicinal chemistry. These compounds are instrumental in synthesizing molecules with specific stereochemical configurations, which is essential in drug development (Mehta & Lakshminath, 2002).
Ethylene Antagonism in Plant Cultures
Norbornyl compounds have been studied for their role as ethylene antagonists in plant cell cultures. Research has shown that norbornadiene, a compound related to norbornylmethylketon, can significantly increase plant regeneration from maize callus cultures. This discovery has implications for improving the efficiency of plant tissue culture and regeneration processes (Songstad, Duncan, & Widholm, 1988).
Polymerization and Material Science
Norbornyl compounds are used in the field of material science, especially in the synthesis of polymers. The ring-opening metathesis polymerization of norbornene-based monomers, for instance, is a key method in preparing surface-grafted polymer supports. These materials have applications in various areas including drug delivery systems and chemical catalysis (Buchmeiser, Sinner, Mupa, & Wurst, 2000).
Propiedades
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(10)9-4-2-8(6-9)3-5-9/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFLDFPQRASTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norbornylmethylketon | |
CAS RN |
80606-49-1 |
Source


|
| Record name | 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647919.png)
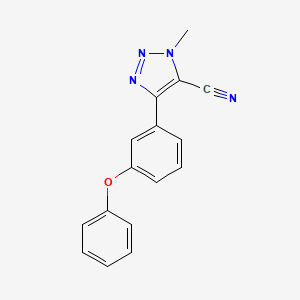

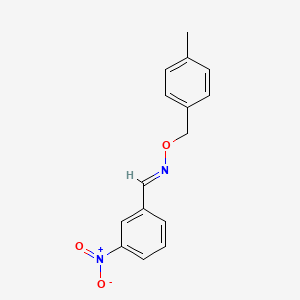
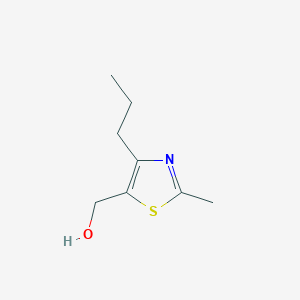

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)
![1-[(2R,3R)-2-(4-Bromophenyl)-3-hydroxypyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2647932.png)
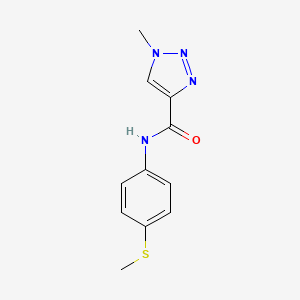
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine](/img/structure/B2647936.png)
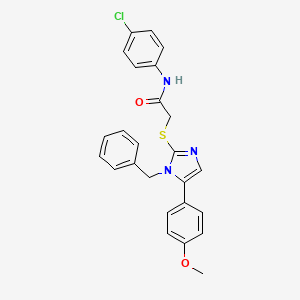
![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647938.png)
